5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a butyl group and a fluorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione typically involves the reaction of 4-fluoroaniline with butyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the triazinane ring. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(butyl)-1,3,5-triazinane-2-thione
- 5-Butyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione
- 5-Butyl-1-(4-bromophenyl)-1,3,5-triazinane-2-thione
Uniqueness
5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs with different halogen substituents
Properties
Molecular Formula |
C13H18FN3S |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
5-butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H18FN3S/c1-2-3-8-16-9-15-13(18)17(10-16)12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,15,18) |
InChI Key |
VDIGBXVHIXWHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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